molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B566783
CAS No.: 1260678-93-0
M. Wt: 212.05
InChI Key: XSNPZBHCNPBGJJ-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260678-93-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . Its structure features a triazolopyridine core substituted with a bromine atom at position 2 and a methyl group at position 5. This compound is primarily utilized in medicinal and agrochemical research as a key intermediate for Suzuki couplings or nucleophilic substitutions due to the reactivity of the bromine substituent .

Properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPZBHCNPBGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856708
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-93-0
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminotriazole Derivatives with Pyridine Precursors

A widely employed strategy involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with substituted pyridine precursors. For instance, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-(6-methylpyridin-2-yl)butane-1,3-dione under reflux in acetic acid to yield ethyl 6-methyl- triazolo[1,5-a]pyridine-2-carboxylate . Subsequent hydrolysis of the ester group with aqueous NaOH produces the carboxylic acid, which undergoes chlorination using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Bromination at the triazole ring is achieved via electrophilic substitution using bromine (Br₂) in dichloromethane at 0–5°C, yielding the target compound .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
CyclocondensationAcetic acid, reflux, 12 h65–70
Hydrolysis2M NaOH, ethanol, 80°C, 4 h85
ChlorinationSOCl₂, toluene, 70°C, 3 h90
BrominationBr₂, CH₂Cl₂, 0–5°C, 2 h75

This method benefits from high functional group tolerance but requires stringent temperature control during bromination to prevent side reactions .

Direct Halogenation of Preformed Triazolopyridine

An alternative approach involves the direct bromination of 6-methyl- triazolo[1,5-a]pyridine. The parent compound is dissolved in dry tetrahydrofuran (THF) and treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of azobisisobutyronitrile (AIBN) at 60°C for 6 hours . The methyl group at position 6 directs electrophilic bromination to position 2 of the triazole ring, as confirmed by NMR studies .

Optimized Parameters:

  • Solvent: THF

  • Temperature: 60°C

  • Catalyst: AIBN (1 mol%)

  • Yield: 68–72%

This one-pot method simplifies the synthesis but necessitates careful purification to remove unreacted NBS and succinimide byproducts .

Microwave-Assisted Synthesis

Microwave irradiation has been adapted to enhance reaction efficiency. A mixture of 2-amino-6-methylpyridine and cyanogen bromide (BrCN) in dimethylformamide (DMF) is subjected to microwave radiation at 150°C for 15 minutes, inducing cyclization to form the triazolo ring. The reaction proceeds via intermediate formation of a thiourea derivative, which undergoes intramolecular cyclization under microwave conditions.

Advantages:

  • Reaction Time: Reduced from 12 hours to 15 minutes.

  • Yield Improvement: 78% vs. 65% for conventional heating.

This method is particularly advantageous for large-scale production, though it requires specialized equipment.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular route to introduce bromine post-cyclization. For example, Suzuki coupling of 2-chloro-6-methyl- triazolo[1,5-a]pyridine with phenylboronic acid in the presence of Pd(PPh₃)₄ generates the biaryl intermediate, which is subsequently brominated using HBr and H₂O₂ . While this method provides precise control over substitution patterns, the multi-step sequence lowers overall yield (50–55%) .

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize resin-bound precursors to streamline synthesis. Wang resin-functionalized 6-methylpyridine-2-amine is treated with trimethylsilyl isocyanate (TMS-NCO) to form a urea derivative, which cyclizes upon heating to 120°C. Bromination is achieved on-resin using pyridinium bromide perbromide, followed by cleavage with trifluoroacetic acid (TFA) .

Performance Metrics:

  • Purity: >95% (HPLC)

  • Yield: 60% over three steps

This approach is ideal for parallel synthesis but incurs higher costs due to resin usage .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Biological Activity

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • CAS Number : 1260678-93-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to active sites of various enzymes. Additionally, it may influence cellular pathways involved in inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that derivatives of triazolo compounds can inhibit various enzymes associated with disease pathways. For instance, studies have shown that similar compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .

Biological Activity and Therapeutic Applications

Recent investigations into the antiproliferative effects of triazolo derivatives have highlighted their potential in cancer therapy. For example:

  • Antiproliferative Activity : The compound was evaluated against several cancer cell lines, including breast, colon, and lung cancers. The results indicated promising antiproliferative activity, suggesting that it could be developed further for therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiproliferative ActivityMechanism of Action
This compoundModerate against multiple cancer cell linesEnzyme inhibition (AXL kinase)
3-Methyl-[1,2,4]triazolo[3,4-b]quinazolineHigh against breast cancer cellsUnknown
5-Methyl-[1,2,4]triazolo[3,4-b]pyridineLow against lung cancer cellsUnknown

Study on Antiproliferative Effects

A significant study evaluated the antiproliferative activity of various triazolo derivatives against human cancer cell lines. The findings revealed that this compound exhibited moderate activity with an IC₅₀ value indicating effective inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

A recent investigation into the structure-activity relationship (SAR) of triazolo compounds indicated that modifications to the triazolo ring could enhance biological activity. The study suggested that compounds with specific substitutions could improve potency against targets such as Cryptosporidium parvum, showing potential for broader applications in infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the triazolo-pyridine family, which has been extensively studied for its potential in drug design. Notable applications include:

  • Antitumor Activity :
    • Research indicates that derivatives of triazolo compounds may exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit AXL receptor tyrosine kinase, which is implicated in various cancers . The inhibition of this pathway suggests potential use in cancer therapies.
  • Antiviral Properties :
    • The triazolo ring systems have been explored for their antiviral activities. Compounds with similar structures have demonstrated effectiveness against viral infections by targeting viral replication mechanisms .
  • Metal-Chelating Properties :
    • The ability of triazolo compounds to chelate metals has been utilized in developing treatments for diseases where metal ions play a crucial role in pathology, such as certain parasitic infections .

Case Study 1: Inhibition of AXL Receptor Tyrosine Kinase

A patent describes the use of 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as inhibitors of AXL receptor tyrosine kinase function. The study outlines the synthesis of various derivatives and their evaluation against cancer cell lines, highlighting the structure-activity relationship (SAR) that enhances their potency against specific cancer types .

Case Study 2: Antiviral Activity

A focused screening campaign identified several triazolo compounds that inhibited viral replication in vitro. The study emphasized the importance of substituent variations on the triazole ring in enhancing antiviral efficacy. The findings suggest that this compound could be a promising candidate for further development into antiviral agents .

Summary of Applications

Application AreaDescription
Antitumor ActivityInhibition of AXL receptor tyrosine kinase; potential use in cancer therapy
Antiviral PropertiesEffectiveness against viral replication mechanisms; potential development into antiviral agents
Metal-ChelatingUse in treatments for diseases involving metal ions; potential applications in parasitology

Comparison with Similar Compounds

Table 1: Brominated Triazolopyridine Derivatives

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at C6 356560-80-0 198.02 White solid; Suzuki coupling intermediate
This compound Br at C2, CH₃ at C6 1260678-93-0 212.05 Enhanced lipophilicity; antitumor research
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine Br at C6, Cl at C2 1260667-73-9 232.47 Dual halogenation for cross-coupling
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br at C6, CH₃ at C5 746668-59-7 212.05 Structural isomer; activity varies in SAR studies

Key Observations :

  • Positional Isomerism : Shifting the bromine from C6 (as in 6-Bromo derivatives) to C2 (as in the target compound) alters electronic distribution and steric effects, impacting reactivity in cross-coupling reactions .
  • Halogen Diversity : Chlorine at C2 (6-Bromo-2-chloro analog) increases molecular weight and offers distinct reactivity for sequential functionalization .

Methyl vs. Trifluoromethyl Substitution

Table 2: Methyl and Fluorinated Analogs

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound Br at C2, CH₃ at C6 1260678-93-0 212.05 Moderate lipophilicity (logP ~2.1)
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Br at C2, CF₃ at C6 1820712-71-7 266.02 High electronegativity; metabolic stability in drug candidates

Key Observations :

  • Trifluoromethyl Effect : The CF₃ group increases electronegativity and metabolic resistance compared to CH₃, making it favorable in pharmacokinetic optimization .
  • Lipophilicity : The methyl group in the target compound provides balanced lipophilicity, whereas CF₃ may overly reduce solubility in aqueous media .

Table 3: Bioactivity Comparison

Compound Name Bioactivity Profile Mechanism/Application Reference
This compound Antiproliferative activity (in vitro) Intermediate for antitubulin agents
5,7-Dimethyl-N-(substituted phenyl)-triazolo[1,5-a]pyrimidine-2-sulfonamide Herbicidal activity (ALS inhibitor) Agrochemical lead; spatial substituent alignment critical
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Antifungal, antitumor (IC₅₀: 1–10 μM) Binds to fungal CYP51 or tubulin

Key Observations :

  • Agrochemical vs. Pharmaceutical : Methyl and halogen substituents in triazolopyridines influence target selectivity. For example, sulfonamide derivatives with methyl groups are potent herbicides , while brominated analogs are optimized for antitumor activity .
  • Spatial Requirements : Substituent orientation (e.g., ortho vs. para positions on phenyl rings) significantly affects binding to enzymes like acetolactate synthase (ALS) or tubulin .

Reactivity :

  • The bromine at C2 participates in Suzuki-Miyaura couplings with boronic acids to generate biaryl derivatives .
  • The methyl group at C6 is inert under standard cross-coupling conditions, preserving its role in modulating lipophilicity .

Q & A

Q. What are common synthetic routes for 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine?

The compound is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Key methods include:

  • Oxidative cyclization : Using CuBr/1,10-phenanthroline under aerobic conditions to form the triazole ring .
  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., malononitrile) in ethanol with piperidine as a catalyst .
  • Bromination : Direct bromination of the pyridine ring using NBS (N-bromosuccinimide) or Br₂ in DMF, ensuring regioselectivity at the 2- and 6-positions .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Oxidative cyclizationCuBr, 1,10-phenanthroline, O₂60-75
CyclocondensationPiperidine, ethanol, reflux45-58
BrominationNBS, DMF, 80°C70-85

Q. How is the compound characterized structurally?

Key spectroscopic techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C2 and methyl at C6). For example, aromatic protons appear as multiplet signals at δ 7.26–7.93 ppm .
  • IR Spectroscopy : Peaks at ~2211 cm⁻¹ (C≡N) and ~1682 cm⁻¹ (C=O) in derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 for intermediates) .

Q. What are its primary applications in medicinal chemistry?

  • Enzyme Inhibition : Acts as a JAK1/JAK2 inhibitor for myeloproliferative disorders .
  • Antimicrobial Activity : Derivatives show efficacy against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL .
  • Antioxidant Properties : Reduces lipid peroxidation in C. elegans models, extending lifespan by 20–25% .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

Regioselectivity is influenced by:

  • Directing Groups : Methyl at C6 directs bromination to C2 via steric and electronic effects.
  • Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) improves selectivity in cross-coupling reactions .
  • Computational Modeling : DFT studies predict electron density distribution to guide substitution .

Q. How to resolve contradictions in reported biological activities?

Discrepancies (e.g., JAK inhibition vs. antimicrobial effects) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. E. coli).
  • Structural Analogues : Minor substituent changes (e.g., Br vs. Cl) alter binding affinity .
  • Purity : HPLC validation (>95% purity) is critical to avoid false positives .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Optimization : Replacing ethanol with DMF improves solubility of intermediates .
  • Catalyst Recycling : CuBr/phenanthroline systems reused for 3 cycles with <10% yield drop .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h with 85% yield .

Q. How does the compound interact with JAK enzymes?

  • Binding Mode : Docking studies show Br and methyl groups occupy hydrophobic pockets in JAK1’s ATP-binding site .
  • Kinetic Analysis : IC₅₀ values of 0.8–1.2 µM, confirmed via fluorescence polarization assays .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : DMSO solutions (10 mM) remain stable for 6 months at –80°C .

Methodological Guidance

  • Contradictory Data : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Regioselectivity : Use crystallographic data (e.g., CCDC entries) to confirm substitution patterns .

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